(Trp7,b-Ala8)-Neurokinin A (4-10)
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Overview
Description
(Trp7,b-Ala8)-Neurokinin A (4-10) is a peptide fragment derived from the larger neurokinin A, which is part of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trp7,b-Ala8)-Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like (Trp7,b-Ala8)-Neurokinin A (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Trp7,b-Ala8)-Neurokinin A (4-10) can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Peptide bonds are generally stable, but specific conditions can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield oxindole derivatives, while substitution reactions can produce various peptide analogs.
Scientific Research Applications
(Trp7,b-Ala8)-Neurokinin A (4-10) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various biological processes.
Medicine: Explored for potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of (Trp7,b-Ala8)-Neurokinin A (4-10) involves binding to neurokinin receptors, particularly the NK2 receptor. This interaction triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and smooth muscle contraction. The peptide’s effects are mediated through G-protein coupled receptor pathways, influencing various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: The parent peptide from which (Trp7,b-Ala8)-Neurokinin A (4-10) is derived.
Substance P: Another member of the tachykinin family with similar biological activities.
Neurokinin B: Shares structural similarities and functions with neurokinin A.
Uniqueness
(Trp7,b-Ala8)-Neurokinin A (4-10) is unique due to its specific sequence and the presence of the non-natural amino acid b-alanine. This modification can alter its binding affinity and stability, making it a valuable tool for studying neurokinin receptor interactions and developing therapeutic agents.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJTYHIRISXJZ-AOUUIGKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N9O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of using (Trp7,β-Ala8)-Neurokinin A (4-10) in studying neurokinin receptor function, particularly in the context of the provided research papers?
A1: The research papers provided utilize (Trp7,β-Ala8)-Neurokinin A (4-10) primarily as a pharmacological tool to investigate the role of NK-3 receptors in various physiological and pathological processes.
- In the study exploring scopolamine-induced memory impairment, (Trp7,β-Ala8)-Neurokinin A (4-10) was used to assess whether NK-3 receptor activation could mitigate memory deficits []. Although the results did not confirm a direct involvement of NK-3 receptors, the study highlights the importance of using selective agonists like (Trp7,β-Ala8)-Neurokinin A (4-10) to dissect the specific contributions of different neurokinin receptor subtypes.
Q2: Are there any documented instances of (Trp7,β-Ala8)-Neurokinin A (4-10) exhibiting off-target effects or interacting with other receptor systems?
A: While designed for NK-3 receptor selectivity, the research on (Trp7,β-Ala8)-Neurokinin A (4-10) reveals potential for off-target effects. The study investigating its ability to reverse scopolamine-induced memory impairment found that its effects were not blocked by a known NK-3 receptor antagonist []. This suggests that (Trp7,β-Ala8)-Neurokinin A (4-10) might interact with other targets besides NK-3 receptors, leading to the observed pharmacological activity.
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